Plasmodium falciparum DHODH Inhibition
This compound demonstrates measurable inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial therapy. While the observed IC50 value of 30 µM (30,000 nM) indicates modest potency, it establishes a quantifiable baseline for this specific chemotype. This is significant because many related chloroquine analogs lack direct DHODH inhibitory activity [1]. The data suggests that the 4,8-dichloro-6-nitro substitution pattern may confer a unique binding mode that can be optimized through further medicinal chemistry.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 30,000 nM |
| Comparator Or Baseline | Chloroquine (no direct DHODH inhibition reported under similar conditions) |
| Quantified Difference | Modest, but unique mechanism of action relative to comparator |
| Conditions | Inhibition of Plasmodium falciparum DHOD after 5 to 10 mins by spectrophotometry [1] |
Why This Matters
For researchers focused on developing novel antimalarials with alternative mechanisms of action to overcome chloroquine resistance, this compound provides a validated starting point with a unique target profile.
- [1] BindingDB. (2013). BDBM50396103 CHEMBL1093727: 4,8-Dichloro-6-nitroquinoline-3-carbonitrile. IC50: 3.00E+4 nM against P. falciparum DHODH. View Source
